molecular formula C18H21N5 B5499493 4-(3,6-dihydropyridin-1(2H)-yl)-2-pyridin-2-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine

4-(3,6-dihydropyridin-1(2H)-yl)-2-pyridin-2-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine

Cat. No. B5499493
M. Wt: 307.4 g/mol
InChI Key: CGBFZTPNVDMGHL-UHFFFAOYSA-N
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Description

Dihydropyridines (DHPs) are a class of compounds that have revolutionized pharmaceutical research due to their unprecedented biological properties . They serve as the core structure for several approved drugs .


Synthesis Analysis

The synthesis of DHPs has been achieved through various methodologies, including strategies that can furnish enantiopure DHPs, either by asymmetric synthesis or by chiral resolution . The 1,4-DHP moiety is the main fulcrum of several approved drugs .


Molecular Structure Analysis

The 1,4-DHP scaffold has served as a nucleus for several blockbuster drugs such as nifedipine and amlodipine . It closely resembles the nicotinamine adenine dinucleotide (NADH) coenzyme, which plays an important role in biological oxidation-reduction reactions .


Chemical Reactions Analysis

The 1,4-DHP moiety is a key component of several approved drugs . The compounds, 4-(3-chloro-phenyl)-2-methyl-6-trifluoromethyl-1,4-dihydropyridine-3,5-dicarboxylic acid 5-(3,3-diphenylpropyl)ester 50B, which exhibited almost identical activity against N-type calcium channels but 1600-fold less activity for L-type than cilnidipine, was among them .

Mechanism of Action

DHPs work by binding to and blocking voltage-gated L-type calcium channels found on smooth muscle cells of arterial blood vessels . By blocking these channels, DHPs are able to decrease blood vessel contraction, leading to a sustained vasodilation .

Future Directions

The future directions in the field of DHP research could involve the development of new synthetic methodologies, the discovery of new biological activities, and the design of DHP-based drugs with improved efficacy and safety profiles .

properties

IUPAC Name

4-(3,6-dihydro-2H-pyridin-1-yl)-2-pyridin-2-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5/c1-4-12-23(13-5-1)18-14-7-10-19-11-8-15(14)21-17(22-18)16-6-2-3-9-20-16/h1-4,6,9,19H,5,7-8,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGBFZTPNVDMGHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1)C2=NC(=NC3=C2CCNCC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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